2-methoxy-N-(4-methylbenzyl)benzamide
Description
Properties
CAS No. |
5554-10-9 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-methoxy-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H17NO2/c1-12-7-9-13(10-8-12)11-17-16(18)14-5-3-4-6-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
VJJKHHXVMGXCFV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Methoxy-N-(4-Methylphenyl)Benzamide (2-MMB)
- Structural Difference : The absence of a benzyl spacer between the amide nitrogen and the 4-methylphenyl group distinguishes 2-MMB from the target compound.
- Biological Activity: 2-MMB reduced the long QT (LQT) phenotype in cardiac cells by modulating ion channels, suggesting utility in arrhythmia therapy .
- Mechanistic Insight : Unlike 2-MMB, the 4-methylbenzyl group in the target compound may enhance membrane permeability due to increased lipophilicity.
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB)
- Structural Features : Incorporates bromo and nitro groups, which are electron-withdrawing, contrasting with the electron-donating methoxy group in the target compound.
- Conformational Analysis : The dihedral angle between benzene rings in 4MNB is 79.2°, indicating near-orthogonal geometry. This contrasts with the target compound, where the methoxy and methylbenzyl groups may impose different steric constraints .
2-Methoxy-N-(2-Oxoindolin-5-Yl)Benzamide (Compound 82)
- Structural Variation : A 2-oxoindoline moiety replaces the 4-methylbenzyl group.
- Spectroscopic Data : The 13C NMR spectrum shows a carbonyl peak at δ 176.4 ppm, slightly upfield compared to typical benzamides (δ ~168–172 ppm), suggesting electronic effects from the oxoindoline substituent .
Impact of Heterocyclic Substitutions
N-(5-Fluoro-2-((4-Methylbenzyl)Oxy)Pyrimidin-4-Yl)Benzamide Derivatives
- Functional Groups : A pyrimidine ring with fluorine and 4-methylbenzyloxy substituents.
- Applications : These derivatives exhibit antifungal activity, highlighting how heterocyclic systems can redirect biological specificity compared to simple benzamides .
4-Methoxy-N-(6-Methoxybenzo[d]Thiazol-2-Yl)Benzamide
- Bioactivity : Such compounds are explored as kinase inhibitors, demonstrating the role of aromatic heterocycles in target engagement .
2-Methoxy-N-(3-Phenylpropyl)Benzamide (A15)
- Synthesis : Prepared via room-temperature coupling of 2-methoxybenzoic acid with 3-phenylpropylamine, yielding 81.08% as a white solid .
4-Methoxy-N-(2-Methoxybenzyl)Benzamide
Data Tables
Key Findings and Implications
- Substituent Geometry : Electron-donating groups (e.g., methoxy) enhance interaction with polar targets like kinases, while lipophilic groups (e.g., 4-methylbenzyl) improve membrane permeability .
- Therapeutic Potential: Structural analogs with heterocycles (e.g., benzothiazole) show promise in niche applications like antifungal or anticancer therapy, whereas simpler benzamides target cardiovascular systems .
- Synthetic Accessibility : Room-temperature reactions and high yields (e.g., 81.08% for A15) underscore the feasibility of scaling benzamide derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methoxy-N-(4-methylbenzyl)benzamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves nucleophilic acyl substitution between 2-methoxybenzoic acid derivatives (e.g., acid chlorides) and 4-methylbenzylamine. Key parameters include solvent choice (e.g., dry dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios. Schlenk techniques under inert atmospheres (argon/nitrogen) minimize side reactions. Yield optimization may require refluxing in aprotic solvents and using coupling agents like DCC/DMAP .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry of methoxy and benzyl groups. Aromatic protons appear as distinct multiplet patterns (δ 6.5–8.0 ppm) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing). For example, planar aromatic rings and N–H···O hydrogen bonds are critical for structural rigidity .
- IR : Stretching vibrations for amide C=O (~1650 cm) and methoxy C–O (~1250 cm) validate functional groups .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric assays (e.g., NADH-coupled detection) to test inhibition of kinases or oxidoreductases. IC values are calculated via dose-response curves .
- Antimicrobial Screening : Conduct broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility in docking models. Validate using:
- Orthogonal Assays : Compare SPR (surface plasmon resonance) binding affinity with molecular docking scores (AutoDock Vina) .
- MD Simulations : Run 100-ns molecular dynamics simulations to assess ligand-protein stability (e.g., RMSD < 2 Å) .
Q. How can regioselective functionalization of this compound improve its pharmacokinetic properties?
- Methodological Answer :
- Methoxy Group Modifications : Replace the 2-methoxy group with halogens (e.g., Cl) via electrophilic substitution to enhance metabolic stability. Monitor LogP shifts using HPLC .
- Benzyl Substituents : Introduce electron-withdrawing groups (e.g., -CF) at the 4-methyl position to reduce plasma protein binding. Assess bioavailability in rodent models .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Methodological Answer :
- Twinned Crystals : Use SHELXD (dual-space algorithm) for phase refinement in cases of pseudo-merohedral twinning .
- Disorder : Apply TLS (translation-libration-screw) models in SHELXL to refine disordered methoxy groups .
Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?
- Methodological Answer :
- Accelerated Degradation Studies : Store samples in DMSO, ethanol, and aqueous buffers (pH 4–9) at 4°C, 25°C, and 40°C for 6 months. Monitor degradation via HPLC-MS; aromatic oxidation and hydrolysis are dominant pathways in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
